molecular formula C21H11F3N2O4S2 B11680383 (5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11680383
M. Wt: 476.5 g/mol
InChI Key: UTSNQXAWPBJAEQ-WOJGMQOQSA-N
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Description

(5E)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a trifluoromethylphenyl group. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-mercaptoacetic acid under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, that require specific functional groups for enhanced performance.

Mechanism of Action

The biological activity of (5E)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. The presence of the nitrophenyl and trifluoromethyl groups enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • (5E)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE

Uniqueness: The presence of the trifluoromethyl group in (5E)-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

Properties

Molecular Formula

C21H11F3N2O4S2

Molecular Weight

476.5 g/mol

IUPAC Name

(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H11F3N2O4S2/c22-21(23,24)13-4-2-5-14(10-13)25-19(27)18(32-20(25)31)11-16-7-8-17(30-16)12-3-1-6-15(9-12)26(28)29/h1-11H/b18-11+

InChI Key

UTSNQXAWPBJAEQ-WOJGMQOQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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